molecular formula C17H22N2O2S B2720753 3-(dimethylamino)-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzamide CAS No. 2034544-05-1

3-(dimethylamino)-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzamide

Cat. No. B2720753
CAS RN: 2034544-05-1
M. Wt: 318.44
InChI Key: KDZBCMXHEYFJIB-UHFFFAOYSA-N
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Description

3-(dimethylamino)-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzamide, also known as DMXAA, is a synthetic organic compound that has been extensively researched for its potential use as an anticancer agent. This compound was first synthesized in the 1990s and has since been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Scientific Research Applications

Corrosion Inhibition

A study on benzothiazole derivatives, closely related in structure to the compound of interest, demonstrated their effectiveness as corrosion inhibitors for carbon steel in acidic environments. These inhibitors show high efficiency and stability, suggesting potential applications for similar compounds in protecting metals from corrosion (Hu et al., 2016).

Crystal Structure Analysis

Research on a thiophene- and benzamide-containing compound, similar to the compound of interest, detailed its crystal structure through X-ray diffraction studies. The crystallographic analysis provides insights into the molecular interactions and stability of such compounds, which can be relevant for materials science and drug design (Sharma et al., 2016).

Chemical Library Generation

A ketonic Mannich base derived from 2-acetylthiophene was used to generate a diverse library of compounds through various alkylation and ring closure reactions. This highlights the versatility of thiophene-containing compounds in synthesizing structurally diverse molecules with potential pharmacological activities (Roman, 2013).

Bioactivity and Metal Complex Formation

Enaminone complexes derived from thiophene and benzamide analogues were synthesized and their bioactivity against bacteria and fungi was investigated. This research underscores the bioactive potential of such compounds and their ability to form complexes with metals, which could have implications in medicinal chemistry and antibacterial treatments (Jeragh & Elassar, 2015).

properties

IUPAC Name

3-(dimethylamino)-N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2S/c1-12(20)16-8-7-15(22-16)9-10-18-17(21)13-5-4-6-14(11-13)19(2)3/h4-8,11-12,20H,9-10H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZBCMXHEYFJIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)CCNC(=O)C2=CC(=CC=C2)N(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(dimethylamino)-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzamide

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